molecular formula C9H14N2 B1600362 N1-Isopropylbenzene-1,2-diamine CAS No. 70918-95-5

N1-Isopropylbenzene-1,2-diamine

Cat. No.: B1600362
CAS No.: 70918-95-5
M. Wt: 150.22 g/mol
InChI Key: NUANSJJRMWHEHS-UHFFFAOYSA-N
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Description

N1-Isopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2. It is a derivative of benzene, featuring two amine groups attached to the benzene ring, with one of the amine groups substituted by an isopropyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Isopropylbenzene-1,2-diamine can be synthesized through the reduction of 2-nitro-N-(propan-2-yl)aniline. The reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is conducted in ethanol at room temperature for about 18 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions: N1-Isopropylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N1-Isopropylbenzene-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzymatic activities and cellular processes .

Comparison with Similar Compounds

Uniqueness: N1-Isopropylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both primary and secondary amine groups allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

2-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUANSJJRMWHEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441649
Record name N1-Isopropylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70918-95-5
Record name N1-Isopropylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-(propan-2-yl)benzene-1,2-diamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of ethanol (600 mL) and 2 M sodium hydroxide solution (320 mL) cooled in an ice bath was added Zn dust (59.5 g) slowly. While stirring the Zn slurry, N-isopropyl-N-(2-nitrophenyl)amine (41 g, 0.228 mol) dissolved in ethanol (50 mL) was added. The mixture was stirred at 0° C. for 30 min, then heated to 85° C. The mixture was stirred at 85° C. for about 12 h until the refluxing solution of the mixture became a colorless solution. The mixture was then cooled to 0° C. and filtered. The collected solid was rinsed with ethyl acetate (200 mL). The filtrate and rinsed solution were combined, and evaporated in vacuo to remove excess volatile solvents. During the concentration, the mixture became pale brown/yellow. The aqueous concentrate was extracted with ethyl acetate (800 mL). The organic solution was concentrated to dryness, to provide the title intermediate (33 g) as a brown-pink oil which was used in the next step without further treatment. 1H-NMR (CDCl3, 300 MHz): 6 (ppm) 6.73-6.5 (m, 4H), 3.58-3.55 (hept, 1H), 1.2 (d, 6H).
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
59.5 g
Type
catalyst
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
320 mL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-nitro-N-(propan-2-yl)aniline (828 mg, 4.6 mmol) in ethanol (10 mL) under a nitrogen atmosphere is carefully added 20% palladium on carbon (50 mg, Degussa type) followed by ammonium formate (1.4 g, 23 mmol) and the reaction is stirred for 16 h. The suspension is carefully filtered through a bed of Celite and the filter cake is rinsed with additional ethanol (10 mL). The filtrate is concentrated and the residue is partitioned between H2O and ethyl acetate. The organic layer is dried (Na2SO4) and concentrated and the residue is purified by chromatography through a short bed of silica gel using 5% methanol/CH2Cl2 affords the title compound (552 mg, 80%) as an oil.
Quantity
828 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Four
Yield
80%

Synthesis routes and methods III

Procedure details

Ammonium formate (960 mg, 15.0 mmol) is added to a solution of N-isopropyl-2-nitroaniline (550 mg, 3.03 mmol) in methanol. This may be followed by a catalytic amount of palladium on carbon (5%). The mixture may be refluxed overnight, cooled to room temperature and filtered. The filtrate may be concentrated by any applicable and the residue may be purified, for example by Biotage column chromatography to give N1-isopropylbenzene-1,2-diamine (398 mg)
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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